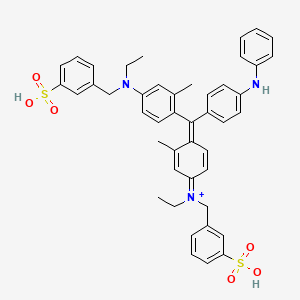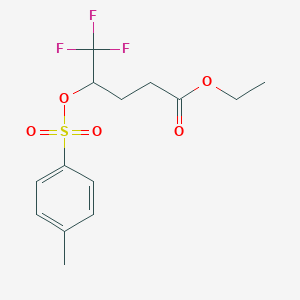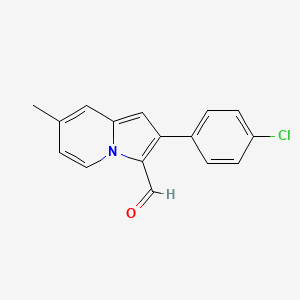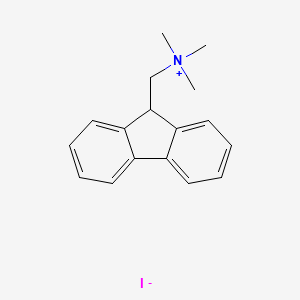
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound derived from fluorene. It is known for its unique structural properties, which make it useful in various chemical and biological applications. The compound is characterized by the presence of a fluorene moiety attached to a trimethylammonium group, with iodide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (9H-Fluoren-9-yl)methanamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve (9H-Fluoren-9-yl)methanamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and wash the precipitate to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to form different fluorene-based derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted fluorene derivatives with various functional groups.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Reduced fluorene derivatives are formed.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorene-based compounds and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the fluorene moiety can intercalate into DNA, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methanamine
- (9H-Fluoren-9-yl)methanol
- (9H-Fluoren-9-yl)methyl chloride
Uniqueness
(9H-Fluoren-9-yl)-N,N,N-trimethylmethanaminium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its analogs, this compound exhibits higher solubility in polar solvents and enhanced biological activity, making it suitable for a broader range of applications.
Propriétés
Numéro CAS |
88754-45-4 |
|---|---|
Formule moléculaire |
C17H20IN |
Poids moléculaire |
365.25 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17;/h4-11,17H,12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SYEXONHBMLEBSE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1C2=CC=CC=C2C3=CC=CC=C13.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


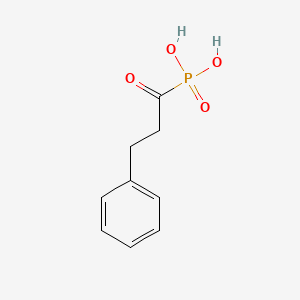
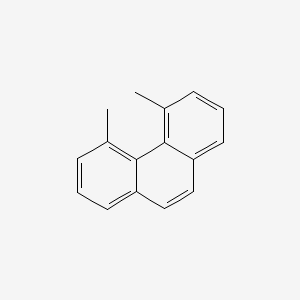
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
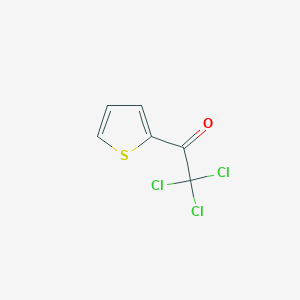
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
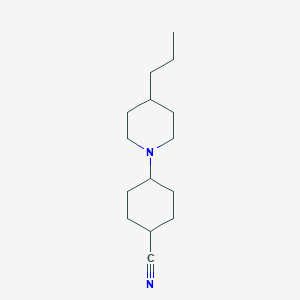
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
